molecular formula C26H29N7O2 B606659 Chmfl-flt3-122

Chmfl-flt3-122

Cat. No.: B606659
M. Wt: 471.6 g/mol
InChI Key: IZNAFSDUTMZGSF-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

CHMFL-FLT3-122 is a potent, selective, and orally active inhibitor of the FLT3 kinase . FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell production . The compound shows selectivity for FLT3 over other kinases such as BTK (Bruton’s tyrosine kinase) and c-KIT .

Mode of Action

This compound interacts with its primary target, the FLT3 kinase, by binding to it and inhibiting its activity . This inhibition disrupts the normal signaling pathways of the FLT3 kinase, leading to changes in the cell cycle . Specifically, this compound induces apoptosis, a form of programmed cell death, by arresting the cell cycle in the G0/G1 phase .

Biochemical Pathways

The inhibition of FLT3 kinase by this compound affects several downstream signaling pathways. It significantly inhibits FLT3 auto-phosphorylation at the Tyr589/591 site, and also inhibits the phosphorylation of Stat5, ERK, AKT, and the expression of cMYC . These changes disrupt normal cell signaling, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After a single oral dose, the compound was found to be well-absorbed, with an absolute bioavailability of around 50% . It was extensively metabolized, with the majority of the dose excreted in the feces . The metabolic pathways of this compound were identified as N-dealkylation, oxidation, amide hydrolysis, sulfate conjugation, and glucuronic conjugation .

Result of Action

The action of this compound results in significant molecular and cellular effects. In vitro studies have shown that the compound can significantly inhibit the proliferation of FLT3-ITD positive acute myeloid leukemia (AML) cancer cell lines . In vivo studies in mice have shown that this compound can almost completely suppress tumor progression .

Biochemical Analysis

Preparation Methods

The synthesis of CHMFL-FLT3-122 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization to introduce the phenoxyphenyl and piperidinyl groups . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl) for solubilization and purification . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

CHMFL-FLT3-122 undergoes various types of chemical reactions, including:

Scientific Research Applications

CHMFL-FLT3-122 has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNAFSDUTMZGSF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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